3-(Methylthio)butanal
Overview
Description
3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal or potato butyraldehyde, is an organic compound with the molecular formula CH₃CH(SCH₃)CH₂CHO. It is a branched-chain aldehyde that is known for its distinctive green, musky, and potato-like odor. This compound is commonly found in various food products, particularly those that are heat-treated or fermented, such as French fried potatoes and krill .
Mechanism of Action
Target of Action
3-(Methylthio)butanal, also known as potato butyraldehyde, is primarily used as a flavoring agent . It imparts a green, vegetable-like flavor, reminiscent of potato chips . The primary targets of this compound are the olfactory receptors in the nose that detect its unique scent, contributing to the overall flavor profile of the food.
Mode of Action
The interaction of this compound with its targets is primarily through olfactory perception. When consumed in food, the compound volatilizes and interacts with olfactory receptors in the nasal cavity. This interaction triggers a signal transduction pathway that results in the perception of its characteristic flavor .
Biochemical Pathways
The biochemical pathways involved in the perception of this compound are part of the olfactory system. The binding of the compound to its specific olfactory receptor activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, opening ion channels, and ultimately causing an electrical signal that is transmitted to the brain. The brain interprets this signal as the specific flavor associated with this compound .
Result of Action
The primary result of the action of this compound is the perception of its characteristic flavor. This compound contributes to the overall flavor profile of certain foods, enhancing their appeal and enjoyment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other flavor compounds can enhance or diminish the perception of its flavor. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of oxygen .
Biochemical Analysis
Biochemical Properties
3-(Methylthio)butanal plays a role in biochemical reactions, particularly in the formation of flavor compounds in many food products . The production and degradation of this compound from amino acids have been extensively studied
Molecular Mechanism
It is known that aldehydes are relatively reactive due to the slightly positive carbon atom in the aldehyde group, which is susceptible to attacks by nucleophiles . Aldehydes can therefore relatively easily be reduced to the corresponding alcohols or oxidized to the corresponding acids
Metabolic Pathways
This compound is involved in the formation of flavor compounds in many food products, both fermented and non-fermented (heat-treated) products
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Methylthio)butanal can be synthesized through the addition of methanethiol to the corresponding unsaturated aldehyde, such as crotonaldehyde. This reaction is typically carried out at low temperatures (around -20°C) using piperidine or copper acetate as a catalyst . Another method involves the use of sodium thiomethoxide as a reagent .
Industrial Production Methods: Industrial production of this compound often employs a patented oxo process, which involves the hydroformylation of olefins followed by the addition of methanethiol. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylthio)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(methylthio)butanoic acid.
Reduction: It can be reduced to form 3-(methylthio)butanol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed:
Oxidation: 3-(Methylthio)butanoic acid.
Reduction: 3-(Methylthio)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylthio)butanal has several applications in scientific research:
Biology: Its presence in food products makes it a subject of study in food chemistry and flavor science.
Medicine: Research into its potential biological activities and interactions with biological molecules is ongoing.
Industry: It is used as a flavoring and fragrance agent in the food and cosmetic industries.
Comparison with Similar Compounds
2-Methylpropanal: Another branched-chain aldehyde with a similar structure but different odor profile.
2-Methylbutanal: Similar in structure but differs in the position of the methyl group.
3-Methylbutanal: Similar in structure but lacks the sulfur atom.
Uniqueness: 3-(Methylthio)butanal is unique due to the presence of the sulfur atom, which imparts its distinctive odor and reactivity. This sulfur-containing structure differentiates it from other branched-chain aldehydes and contributes to its specific applications in flavor and fragrance industries .
Properties
IUPAC Name |
3-methylsulfanylbutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDFIPMWRKPDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864696 | |
Record name | 3-(Methylthio)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with green, musky, buchu odour | |
Record name | 3-(Methylthio)butanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
63.00 to 65.00 °C. @ 10.00 mm Hg | |
Record name | 3-(Methylthio)butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol | |
Record name | 3-(Methylthio)butanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.994-1.003 | |
Record name | 3-(Methylthio)butanal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/109/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16630-52-7 | |
Record name | 3-(Methylthio)butanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)butanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016630527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanal, 3-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-(Methylthio)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methylthio)butyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(METHYLTHIO)BUTANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B27G5W046 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-(Methylthio)butanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(Methylthio)butanal in food science?
A1: this compound, alongside its related compound 4-methoxy-2-methyl-2-mercaptobutane, plays a crucial role in our perception of flavor. Research using the Retronasal Flavor Impression Screening System (R-FISS) has shown that the composition of volatile thiols, like 4-methoxy-2-methyl-2-mercaptobutane, can change during consumption. For instance, when a model drink containing 4-methoxy-2-methyl-2-mercaptobutane was swallowed, both the original thiol and 1-methoxy-3-methyl-3-(methylthio)butane were detected in the exhaled breath. [] This suggests that the aroma we perceive from certain foods might be a result of multiple compounds generated through biological processes like methylation, rather than just the original odorants present in the food itself. []
Q2: Are there other volatile sulfur compounds similar to this compound found in food products?
A2: Yes, a variety of sulfur compounds contribute to the aroma and flavor profile of food products. For example, in Methyl tert-butyl ether (MTBE), a gasoline additive, several sulfur compounds are present. [] These include common sulfur compounds originating from the production feedstock (like mercaptans, sulfides, and disulfides), newly formed compounds like tert-butyl methyl sulfide and tert-butyl ethyl sulfide (formed through reactions with butenes), and high boiling sulfur compounds like dimethyl trisulfide and 3,5-dimethyl-1,2,4-trithiolane. [] These findings highlight the diverse array of sulfur-containing molecules that can arise during food processing and contribute to the final sensory experience.
Q3: What research methods are used to study the impact of this compound and similar compounds on flavor perception?
A3: Researchers utilize sophisticated tools like the Retronasal Flavor Impression Screening System (R-FISS) to investigate how volatile compounds like this compound influence our perception of flavor. [] This system allows for the analysis of exhaled breath after consuming a substance, providing insights into how the original odorants may be transformed within the body and how these changes impact the perceived aroma. [] This type of research is crucial for understanding the complex interplay between food chemistry, sensory perception, and the biological processes that contribute to our experience of taste and smell.
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